2-(2,6-Dimethylpiperazin-1-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHUKQRFJSDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,6 Dimethylpiperazin 1 Yl Acetamide and Analogues
Established Synthetic Routes to Piperazine-Acetamide Frameworks
The construction of the piperazine-acetamide scaffold is typically achieved through several reliable synthetic methodologies, including nucleophilic substitution, amidation coupling, and condensation reactions.
Nucleophilic Substitution Reactions in Acetamide (B32628) Synthesis
Nucleophilic substitution is a cornerstone method for synthesizing piperazine-acetamide derivatives. mdpi.com This reaction typically involves the N-alkylation of a piperazine (B1678402) ring with a halo-substituted acetamide. The nitrogen atom of the piperazine acts as a nucleophile, displacing a halide from the alpha-carbon of the acetamide derivative. mdpi.comnih.gov
A common pathway is the reaction of a substituted piperazine, such as 2,6-dimethylpiperazine (B42777), with an N-substituted 2-haloacetamide (e.g., N-chloroacetyl-2,6-xylidine). google.com In this process, one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon atom bearing the halogen, leading to the formation of the desired piperazine-acetamide product and a halide salt. google.com To enhance the reactivity of the leaving group, additives like sodium or potassium iodide can be used to promote a halogen exchange, a technique that can improve reaction yields. mdpi.com
Amidation Reactions and Coupling Strategies
Amidation reactions provide another versatile route to the piperazine-acetamide framework. This strategy involves forming the amide bond by coupling a piperazine derivative with a carboxylic acid. libretexts.orgnih.gov This condensation reaction, where a molecule of water is eliminated, can be sluggish and often requires the use of specific coupling agents to proceed efficiently. libretexts.org
Commonly used coupling agents include carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the piperazine nitrogen. The reaction of a piperazine with an activated carboxylic acid derivative, such as an acyl chloride, is also an effective amidation strategy. nih.gov
Condensation Reaction Approaches
Condensation reactions, in a broader sense, are fundamental to forming the bonds within the piperazine-acetamide structure. libretexts.org These reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water. libretexts.org For instance, the reaction between an aldehyde and an amide can yield benzylidene-amides, demonstrating the formation of a C-N bond central to the acetamide structure. ias.ac.inias.ac.inacs.org
While direct one-pot condensation of all three components (dimethylpiperazine, a carbonyl source, and an amine source) is less common for this specific target, related condensation principles are applied. For example, the synthesis of precursors can involve aldol-type condensations to build necessary carbon skeletons. acs.org The formation of the amide bond itself is a classic example of a condensation reaction. libretexts.org
Precursor Chemistry and Reactant Optimization in 2-(2,6-Dimethylpiperazin-1-yl)acetamide Synthesis
The successful synthesis of this compound hinges on the careful selection and optimization of its precursors. The primary precursors are a 2,6-dimethylpiperazine moiety and a suitable two-carbon acetylating agent.
Reaction Condition Parameters and Process Development
The development of a robust synthetic process requires careful optimization of various reaction parameters, with the choice of solvent system being particularly impactful.
Solvent System Selection and Impact
The solvent plays a multifaceted role in the synthesis of piperazine-acetamides, influencing reactant solubility, reaction rate, and even the reaction mechanism. ias.ac.inlibretexts.orgcsbsju.edu The choice between protic and aprotic solvents can significantly affect the outcome of nucleophilic substitution reactions. libretexts.orgcsbsju.edu
For nucleophilic substitution reactions involving piperazine, both protic and aprotic solvents have been utilized. ias.ac.in Aqueous solvent systems are often employed for industrial-scale synthesis, offering cost and safety benefits. google.com Following the reaction in an aqueous medium, the product is typically extracted into a water-immiscible organic solvent like toluene (B28343) for purification. google.com
In amidation coupling reactions, aprotic solvents are generally preferred. A screening of various solvents for a similar piperazine amide synthesis found that acetonitrile (B52724) provided the optimal yield. nih.gov The polarity and hydrogen-bonding capability of the solvent can stabilize reactants and transition states differently, thereby influencing the reaction rate. ias.ac.inrsc.org
Table 1: Optimization of Solvent Conditions for Amidation Reaction nih.gov
| Entry | Solvent | Conditions | Yield of Product |
| 1 | CH2Cl2 | Reflux, 48 h | Trace |
| 2 | THF | Reflux, 48 h | 67% |
| 3 | Toluene | Reflux, 48 h | 75% |
| 4 | Dioxane | Reflux, 48 h | 78% |
| 5 | DMF | 80 °C, 24 h | 76% |
| 6 | CH3CN | Reflux, 24 h | 89% |
| Data derived from a study on the coupling of a carboxylic acid with 1-Boc-piperazine using EDCl and HOBt, demonstrating the significant impact of solvent choice on product yield. nih.gov |
Temperature and Time Optimization
The synthesis of this compound and its precursors is highly sensitive to reaction temperature and duration, which are critical parameters for maximizing yield and purity. Research into the reaction between piperazine and N-haloacetyl-2,6-xylidine highlights that the primary reaction is preferably conducted at an elevated temperature, generally ranging from 60°C to 90°C. google.com An optimal temperature of approximately 80°C has been identified for this step. google.com The duration of this reaction can vary significantly, from as short as one hour to as long as 24 hours, depending on the scale and specific reagents used. google.com
Further process optimization involves temperature control during subsequent work-up and purification steps. For instance, filtration of the reaction mixture is preferentially carried out at an elevated temperature of around 60°C to effectively separate by-products. google.com Extraction steps may also be temperature-controlled, with some procedures specifying extraction at 70°C. google.com
Alternative methodologies outline a different temperature profile. One such method involves the addition of the electrophile, 2-chloro-N-(2,6-xylyl) acetamide, at a controlled temperature range of 15–45°C. google.com Following this controlled addition, the reaction mixture is heated to reflux to drive the substitution reaction to completion. google.com In a subsequent acidification step designed to separate unreacted starting materials, the temperature is significantly lowered to a range of -10°C to 10°C. google.com
| Process Step | Parameter | Value/Range | Source |
|---|---|---|---|
| Main Reaction | Temperature | 60°C - 90°C (80°C optimal) | google.com |
| Time | 1 - 24 hours | google.com | |
| Reactant Addition | Temperature | 15°C - 45°C | google.com |
| Filtration | Temperature | ~60°C | google.com |
| Extraction | Temperature | ~70°C | google.com |
| Acidification | Temperature | -10°C - 10°C | google.com |
Catalyst Utilization in Synthetic Pathways
Catalysis plays a crucial role in the development of efficient and atom-economical synthetic routes for piperazine-containing compounds. While the direct N-alkylation to form the title compound does not typically require a catalyst, the synthesis of the core piperazine ring and its substituted analogues often relies on transition-metal catalysis. nih.govnih.gov These catalytic methods provide pathways to complex piperazine structures that would otherwise require multi-step procedures. nih.gov
Iridium-based catalysts have emerged as powerful tools for the synthesis of substituted piperazines. nih.govthieme-connect.com Catalyst systems such as [IrCl(cod)(PPh3)] (where cod is 1,5-cyclooctadiene) and [Cp*IrCl2]2 are effective for constructing the piperazine ring from starting materials like imines or by condensing 1,2-diols with 1,2-diamines. nih.govthieme-connect.comacs.org These reactions are noted for their high yields, excellent regio- and diastereoselective control, and ability to proceed under mild conditions. acs.org The catalytic activity can be further enhanced by the use of additives like N-oxides. nih.gov
Palladium catalysis offers another versatile route to highly substituted piperazines. nih.govacs.org These methods typically involve the palladium-catalyzed cyclization of propargyl units with various diamine components. nih.gov A common catalytic system employs a Pd(0) source in combination with a phosphine (B1218219) ligand, such as DPEphos. nih.gov This approach is valued for its modularity, allowing for the synthesis of a diverse range of piperazine derivatives with high stereochemical control under mild reaction conditions. nih.govacs.org
| Metal | Catalyst Example | Application | Source |
|---|---|---|---|
| Iridium | [IrCl(cod)(PPh3)] | [3+3] cycloaddition of imines | nih.govacs.org |
| [Cp*IrCl2]2 | Condensation of amines and diols | thieme-connect.com | |
| Palladium | Pd(0) / DPEphos | Cyclization of propargyl carbonates with diamines | nih.govacs.org |
Derivatization Strategies for this compound
The core structure of this compound, featuring a secondary amine on the piperazine ring, provides a reactive site for various derivatization strategies to generate a library of analogues.
Alkylation and Sulfonylation of Piperazine Nitrogen
The secondary amine of the piperazine ring is a nucleophilic center that readily undergoes alkylation and sulfonylation. These reactions are fundamental strategies for modifying the compound's structure and properties.
Alkylation: N-alkylation is achieved by reacting the parent acetamide with various alkyl halides. For instance, a series of N-benzyl derivatives can be synthesized by treating the starting material with substituted benzyl (B1604629) chlorides in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide by-product. researchgate.net This method is a robust way to introduce a wide range of substituents onto the piperazine nitrogen. mdpi.com
Sulfonylation: The piperazine nitrogen can also be functionalized with sulfonyl groups to form sulfonamides. This is typically accomplished by reacting the parent compound with an equimolar amount of a substituted benzenesulfonyl chloride in an inert solvent such as methylene (B1212753) dichloride. researchgate.net The reaction proceeds readily at room temperature, yielding the corresponding N-sulfonylated derivatives. researchgate.net
Oxidation and Reduction Transformations of Functional Groups
The functional groups within this compound—specifically the piperazine nitrogen and the amide moiety—can be targeted through oxidation and reduction reactions to yield further derivatives.
Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation. The secondary amine can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids. ambeed.com Kinetic studies have also shown that oxidizing agents such as bromamine-T can effectively convert piperazines to their corresponding N-oxides. scirp.org Furthermore, theoretical and experimental studies on atmospheric oxidation show that the piperazine ring can undergo complex reactions initiated by radicals, leading to products like cyclic imines or amides, demonstrating the ring's reactivity towards oxidative conditions. acs.orgnih.gov
Reduction: The amide functional group in the molecule can be reduced to an amine. This transformation is typically accomplished using a strong reducing agent, most commonly Lithium Aluminium Hydride (LiAlH4), followed by an aqueous work-up. libretexts.org This reaction would convert the this compound into the corresponding N-(2,6-dimethylphenyl)-2-(2,6-dimethylpiperazin-1-yl)ethan-1-amine, transforming the acetamide side chain into an ethylamine (B1201723) linker. libretexts.orggoogle.com
Nucleophilic Substitution Reactions for Analog Generation
Nucleophilic substitution is the cornerstone reaction for both the synthesis of the parent compound and the generation of a wide array of its analogues. The primary synthetic route involves the reaction of a piperazine derivative (the nucleophile) with a halo-acetamide compound (the electrophile). google.com
In the synthesis of the title compound's core structure, 2,6-dimethylpiperazine acts as the nucleophile, attacking an electrophile like N-chloroacetyl-2,6-xylidine. google.com The piperazine nitrogen displaces the chlorine atom in a classic SN2 reaction to form the C-N bond, yielding the final product. google.comgoogle.com
This synthetic paradigm is highly adaptable for generating analogues. By varying the two components, a diverse library of compounds can be created:
Varying the Nucleophile: A range of substituted piperazines or other cyclic amines can be used in place of 2,6-dimethylpiperazine to produce derivatives with different substitution patterns on the piperazine ring.
Varying the Electrophile: The electrophilic partner can be modified. Using different 2-chloro-N-arylacetamides allows for the introduction of various substituents on the phenylamide portion of the molecule. nih.gov This strategy underscores the utility of 2-chloroacetamides as versatile precursors in the synthesis of these and related compounds. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2,6 Dimethylpiperazin 1 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-(2,6-dimethylpiperazin-1-yl)acetamide, providing detailed insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms in this compound. The chemical shifts (δ) are influenced by the electronic environment of each proton, and spin-spin coupling provides information about adjacent protons. Based on the analysis of structurally similar piperazine (B1678402) and acetamide (B32628) derivatives, the expected chemical shifts and coupling constants are detailed below. lew.roubc.canih.govmdpi.com
The protons of the dimethylphenyl group are expected to appear in the aromatic region of the spectrum. The piperazine ring protons will exhibit characteristic shifts, as will the methyl groups attached to the ring. The acetamide moiety protons, including the methylene (B1212753) and amide protons, will also have distinct signals.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH (phenyl) | 7.0 - 7.2 | Multiplet | - |
| NH (amide) | 8.0 - 8.5 | Singlet (broad) | - |
| CH (piperazine) | 2.8 - 3.0 | Multiplet | - |
| CH₂ (acetamide) | 3.1 - 3.3 | Singlet | - |
| CH₂ (piperazine) | 2.4 - 2.8 | Multiplet | - |
| CH₃ (phenyl) | 2.2 - 2.4 | Singlet | - |
| CH₃ (piperazine) | 1.0 - 1.2 | Doublet | ~6-7 |
Note: Predicted values are based on spectral data from analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its attached atoms. By comparing with data from related structures, a predicted ¹³C NMR spectrum can be constructed. lew.robas.bghuji.ac.iloregonstate.eduresearchgate.net
The carbonyl carbon of the acetamide group is expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in their characteristic region, while the aliphatic carbons of the piperazine ring, methyl groups, and the acetamide methylene group will be found at higher field strengths.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 170 - 175 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| CH₂ (acetamide) | 60 - 65 |
| CH (piperazine) | 50 - 55 |
| CH₂ (piperazine) | 45 - 50 |
| CH₃ (phenyl) | 18 - 22 |
| CH₃ (piperazine) | 15 - 20 |
Note: Predicted values are based on spectral data from analogous compounds and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical information about the functional groups and molecular vibrations within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. Key absorptions are expected for the N-H and C=O bonds of the amide, the C-H bonds of the aromatic and aliphatic regions, and the C-N bonds of the piperazine ring. scispace.comresearchgate.netscispace.comieeesem.comlibretexts.orglibretexts.org
Interactive Data Table: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3250 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (amide I) | 1630 - 1680 | Strong |
| N-H Bend (amide II) | 1510 - 1570 | Medium |
| C-N Stretch (piperazine) | 1100 - 1300 | Medium |
Note: Predicted values are based on spectral data from analogous compounds and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Vibrational modes that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those involving non-polar bonds or symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone of the piperazine ring. scispace.comscispace.comnih.govnih.gov
Interactive Data Table: Predicted FT-Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| Ring Breathing (aromatic) | 990 - 1010 | Strong |
| C-C Stretch (piperazine ring) | 800 - 1200 | Medium |
| C=O Stretch (amide I) | 1630 - 1680 | Weak |
Note: Predicted values are based on spectral data from analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₈H₁₇N₃O, the exact molecular weight is calculated to be 171.1372 g/mol .
In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be expected to readily protonate to form the molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 172.14.
Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, this molecular ion would undergo fragmentation. The fragmentation pattern is predictable based on the structure, which contains a 2,6-dimethylpiperazine (B42777) ring and an acetamide side chain. The most probable fragmentation pathways would involve the cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragmentation patterns for piperazine derivatives often involve the characteristic loss of parts of the ring structure. researchgate.net Primary amides can also undergo specific cleavages, such as the loss of the acetamide group. libretexts.org
A hypothetical fragmentation pattern for this compound is detailed in the table below.
Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound
| m/z (Hypothetical) | Ion Formula | Description |
|---|---|---|
| 172.14 | [C₈H₁₈N₃O]⁺ | Molecular ion [M+H]⁺ |
| 113.11 | [C₆H₁₃N₂]⁺ | Loss of the acetamide group (-CH₂CONH₂) |
| 100.10 | [C₅H₁₂N₂]⁺ | Characteristic fragment from piperazine ring cleavage |
| 58.07 | [C₂H₆NO]⁺ | Fragment corresponding to the acetamide moiety [CH₂CONH₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The structure of this compound contains σ-bonds (C-C, C-N, C-H), non-bonding lone pair electrons (n) on the nitrogen and oxygen atoms, and a π-system within the carbonyl group (C=O) of the amide function. This carbonyl group acts as the primary chromophore.
The expected electronic transitions are:
n → π* transition : This involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically weak and occur at longer wavelengths. researchgate.net
π → π* transition : This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This is an allowed transition and is expected to be much more intense than the n→π* transition, occurring at shorter wavelengths. aip.orgacs.org
n → σ* and σ → σ* transitions : These transitions require higher energy and typically occur in the far-UV region (below 200 nm). aip.org
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition | Orbitals Involved | Expected Wavelength (λmax) Region | Relative Intensity |
|---|---|---|---|
| n → π* | Non-bonding → Antibonding π | ~210-230 nm | Low |
| π → π* | Bonding π → Antibonding π | ~180-200 nm | High |
| n → σ* | Non-bonding → Antibonding σ | < 200 nm | Variable |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular geometry, conformation, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the following sections describe the insights that such an analysis would provide.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
A single-crystal X-ray diffraction study would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the geometry of the acetamide group and establish the conformation of the 2,6-dimethylpiperazine ring. Like other piperazine derivatives, the ring is expected to adopt a stable chair conformation. researchgate.netwikipedia.org The analysis would also reveal the crystal packing, which describes how individual molecules are arranged relative to one another in the solid state, including the formation of any supramolecular structures.
Intermolecular Contact Analysis via Hirshfeld Surfaces
Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. crystalexplorer.netscirp.orgmdpi.com The surface is mapped with functions that highlight regions of close contact between neighboring molecules. For this compound, this analysis would break down the crystal packing into contributions from different types of atomic contacts. Given the elemental composition, the most significant contacts would likely be H···H, O···H, and N···H interactions. The relative contributions of these contacts are crucial for understanding the forces that stabilize the crystal structure. nih.govnih.gov
Interactive Data Table: Hypothetical Hirshfeld Surface Contact Contributions
| Intermolecular Contact | Percentage Contribution (Hypothetical) | Description |
|---|---|---|
| H···H | ~55% | Van der Waals forces between hydrogen atoms on the periphery of the molecule. |
| O···H / H···O | ~25% | Represents hydrogen bonding involving the carbonyl oxygen and amide/methyl hydrogens. |
| N···H / H···N | ~15% | Represents hydrogen bonding involving the piperazine and amide nitrogens. |
Hydrogen Bonding Network Characterization
The molecular structure of this compound contains excellent hydrogen bond donors and acceptors. The primary amide group (-CONH₂) has two N-H donor sites, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.netresearchgate.net The nitrogen atoms of the piperazine ring can also act as acceptors.
Interactive Data Table: Hypothetical Hydrogen Bond Parameters
| Donor (D) - H···Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |
|---|---|---|---|
| N(amide)-H···O(carbonyl) | 2.8 - 3.1 | 150 - 170 | Strong intermolecular hydrogen bond |
| N(amide)-H···N(piperazine) | 3.0 - 3.3 | 140 - 160 | Intermolecular hydrogen bond |
Computational Chemistry and Quantum Mechanical Investigations of 2 2,6 Dimethylpiperazin 1 Yl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for calculating molecular properties and has become a primary tool for theoretical studies in chemistry. Calculations are often performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set to describe the electronic wavefunctions. nih.gov
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines the most stable, or equilibrium, molecular structure. For 2-(2,6-Dimethylpiperazin-1-yl)acetamide, this involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The optimized structure of this compound would feature a piperazine (B1678402) ring likely adopting a stable chair conformation with the two methyl groups in equatorial positions to minimize steric hindrance. The acetamide (B32628) group attached to one of the piperazine nitrogens would have its own characteristic geometry. The central amide moiety is expected to be nearly planar. nih.gov A theoretical study would yield precise values for these geometric parameters, providing a foundational model for understanding the molecule's physical and chemical properties.
Table 1: Illustrative Optimized Geometric Parameters for this compound The following data is representative of typical outputs from DFT calculations and serves for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| N-C (piperazine) | ~1.47 Å | |
| C-C (acetamide) | ~1.53 Å | |
| **Bond Angles (°) ** | O=C-N (amide) | ~122° |
| C-N-C (piperazine) | ~110° | |
| N-C-C (acetamide) | ~112° | |
| Dihedral Angles (°) | C-N-C=O | ~180° (trans) |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations identify the normal modes of vibration, which correspond to the collective motions of atoms, such as stretching, bending, and twisting. nih.gov
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion. nih.gov For this compound, characteristic frequencies would include the C=O stretching of the amide group, N-H stretching (if present in a protonated form) or C-H stretching from the methyl and methylene (B1212753) groups, and various C-N stretching modes within the piperazine ring and acetamide side chain. Comparing theoretical spectra with experimental data allows for a detailed validation of the computational model. researchgate.net
Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound The following data is representative of typical outputs from DFT calculations and serves for illustrative purposes.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3350 | ν(N-H) | N-H stretching (Amide II) |
| ~2950 | ν(C-H) | Asymmetric CH₃ stretching |
| ~2850 | ν(C-H) | Symmetric CH₂ stretching |
| ~1670 | ν(C=O) | Carbonyl stretching (Amide I) |
| ~1550 | δ(N-H) | N-H bending (Amide II) |
| ~1450 | δ(CH₂) | CH₂ scissoring |
| ~1260 | ν(C-N) | C-N stretching |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. aensiweb.comyoutube.com
The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. schrodinger.commdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily excited. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine nitrogen atoms, while the LUMO is likely centered on the electron-withdrawing acetamide group, particularly the carbonyl carbon.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound The following data is representative of typical outputs from DFT calculations and serves for illustrative purposes.
| Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
Electronic Structure and Charge Distribution Analysis
Understanding the distribution of electrons within a molecule is crucial for predicting its stability, reactivity, and intermolecular interactions. Computational methods provide tools to analyze charge distribution and bonding in detail.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. aensiweb.com This method is used to study intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound The following data is representative of typical outputs from NBO analysis and serves for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N, amide) | π(C=O) | ~60.5 |
| LP (O, carbonyl) | σ(N-C, amide) | ~25.2 |
| LP (N, piperazine) | σ*(C-C, ring) | ~5.8 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP surface is color-coded to represent different potential regions: electron-rich areas with a negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while electron-deficient areas with a positive potential (colored blue) are prone to nucleophilic attack. chemrxiv.org
For this compound, the MEP map would reveal a region of high negative potential around the carbonyl oxygen atom due to its lone pair electrons, making it a primary site for interactions with electrophiles or hydrogen bond donors. The nitrogen atoms in the piperazine ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the amide nitrogen would show a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.
Mulliken Atomic Charge Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. These charges are calculated based on the distribution of electrons in the molecule's calculated wavefunction, typically derived from Density Functional Theory (DFT) or other quantum chemical methods. The analysis provides valuable information about the electronic structure, dipole moment, and molecular polarizability, highlighting potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: These values are illustrative and would require specific DFT calculations to be confirmed.)
| Atom | Atom Type | Hypothetical Mulliken Charge (e) |
|---|---|---|
| O1 | Carbonyl Oxygen | -0.55 |
| N1 | Piperazine Nitrogen (at position 1) | -0.30 |
| N2 | Amide Nitrogen | -0.45 |
| C1 | Carbonyl Carbon | +0.60 |
| H1 (N-H) | Amide Hydrogen | +0.35 |
Non-Covalent Interaction (NCI) Studies
Non-covalent interactions (NCIs) are critical in determining the conformation, stability, and intermolecular associations of molecules. nih.govrsc.orgmdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, can be visualized and quantified using various computational techniques.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org Developed by Richard Bader, AIM analysis identifies critical points in the electron density topology. A bond critical point (BCP) found between two atoms, along with a "bond path" of maximum electron density connecting them, indicates a chemical bond. rsc.orgwiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the interaction. For non-covalent interactions, such as hydrogen bonds, the values of ρ are typically low and ∇²ρ are positive. For this compound, AIM analysis would be instrumental in identifying and characterizing intramolecular hydrogen bonds, such as a potential interaction between the amide N-H group and a nitrogen atom on the piperazine ring, which could influence the molecule's preferred conformation.
The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. jussieu.frwikipedia.org It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization.
The Localized Orbital Locator (LOL) is a related function based on the kinetic-energy density. researchgate.netnih.gov Like ELF, LOL helps in identifying regions of high electron localization, offering a clear picture of chemical bonding and lone pairs. rsc.org For this compound, both ELF and LOL analyses would visually confirm the locations of covalent bonds (e.g., C-C, C-N, C=O) and the lone pairs on the oxygen and nitrogen atoms. These analyses would be particularly useful in understanding the electronic environment of the piperazine ring and the acetamide group.
Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing weak, non-covalent interactions in real space. mdpi.com It is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates 3D isosurfaces that identify different types of interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes with large, negative sign(λ₂)ρ values.
Weak Interactions (e.g., van der Waals): Appear as spikes near zero on the sign(λ₂)ρ axis.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes with large, positive sign(λ₂)ρ values.
An RDG analysis of this compound would map out the intramolecular non-covalent interactions, such as potential hydrogen bonds and van der Waals contacts between the dimethylphenyl ring and the piperazine-acetamide moiety, which dictate the molecule's three-dimensional shape.
Simulation of Spectroscopic Data
Computational methods, particularly DFT, are widely used to simulate spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net By calculating vibrational frequencies and chemical shifts, these simulations can aid in the interpretation of experimental spectra and confirm the molecule's structure.
For this compound, theoretical calculations would predict characteristic vibrational frequencies. For instance, the C=O stretching frequency of the amide group would be expected in the 1650-1700 cm⁻¹ region. The N-H stretching and bending vibrations would also produce distinct peaks. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm assignments. Discrepancies between simulated and experimental spectra can often be reconciled by considering solvent effects or different molecular conformations.
Table 2: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values. Actual calculated frequencies are often scaled to better match experimental data.)
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Region | Assignment |
|---|---|---|---|
| ν(N-H) | ~3350 | 3300-3500 | Amide N-H Stretch |
| ν(C-H) | ~3050 | 3000-3100 | Aromatic C-H Stretch |
| ν(C-H) | ~2950 | 2850-3000 | Aliphatic C-H Stretch |
| ν(C=O) | ~1680 | 1650-1700 | Amide C=O Stretch |
| δ(N-H) | ~1550 | 1510-1570 | Amide N-H Bend |
Thermodynamic Property Calculations at Varied Temperatures
Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). By performing frequency calculations, these properties can be predicted at different temperatures based on statistical mechanics principles. This information is vital for understanding the stability of the molecule and its behavior in chemical reactions under different conditions. researchgate.net
For this compound, calculations would show how its heat capacity, enthalpy, and entropy change with increasing temperature. Typically, all these values increase with temperature. Such data can be used to predict the equilibrium constants and spontaneity of reactions involving this compound.
Table 3: Hypothetical Calculated Thermodynamic Properties of this compound at Different Temperatures (Note: These values are for illustrative purposes and depend on the level of theory and basis set used in the calculation.)
| Temperature (K) | Entropy (S°) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) | Enthalpy (H°) (kcal/mol) |
|---|---|---|---|
| 298.15 | 120.5 | 65.2 | 25.8 |
| 400.00 | 145.3 | 80.1 | 33.1 |
| 500.00 | 168.9 | 92.5 | 41.8 |
Non-Linear Optical (NLO) Property Assessment
A comprehensive review of scientific literature and computational chemistry databases did not yield any specific studies on the non-linear optical (NLO) properties of the compound this compound. Consequently, detailed research findings and data tables regarding its hyperpolarizability and other NLO characteristics are not available at this time.
While computational studies on various other piperazine and acetamide derivatives have been conducted to explore their potential in materials science, including for NLO applications, this specific molecule has not been the subject of such published research. Theoretical investigations into the NLO properties of organic molecules typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine parameters like dipole moment, polarizability, and first-order hyperpolarizability. These calculations help in understanding the relationship between molecular structure and NLO activity.
The exploration of NLO properties in piperazine-containing compounds is an active area of research, as the piperazine ring can act as a versatile building block in the design of molecules with significant second-order and third-order optical nonlinearities. However, without specific computational or experimental data for this compound, any discussion of its NLO properties would be purely speculative and fall outside the scope of this fact-based article.
Further computational and experimental research is required to determine the NLO characteristics of this compound and to assess its potential for use in photonic and optoelectronic applications.
Advanced Analytical Methodologies for Purity and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 2-(2,6-Dimethylpiperazin-1-yl)acetamide and for monitoring the progress of its synthesis. Specifically, reverse-phase HPLC (RP-HPLC) is widely utilized for the analysis of Ranolazine and its related substances, including the target compound. scirp.orgresearchgate.net
Methodologies developed for Ranolazine can be adapted to quantify this compound when it is present as an impurity or to assess its purity as a standalone material. These methods typically employ a C18 column, which is effective for separating compounds of moderate polarity. scirp.orgscirp.org A gradient elution program is often preferred to ensure the effective separation of the main compound from various process-related impurities and potential degradants. scirp.orgresearchgate.net
The mobile phase commonly consists of an aqueous buffer (such as a phosphate (B84403) buffer or a dilute acid like formic acid) and an organic modifier, typically acetonitrile (B52724) or methanol. scirp.orgscirp.org The use of a buffer helps to control the ionization state of the amine groups in the piperazine (B1678402) ring, leading to better peak shape and reproducibility. Detection is most commonly performed using an ultraviolet (UV) detector, with wavelengths around 225 nm being effective for this class of compounds. scirp.orgresearchgate.net For more sensitive and specific detection, especially at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed. scirp.org This approach allows for the quantification of impurities at parts-per-million (ppm) levels. scirp.orgscirp.org
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or Phosphate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection | UV at ~225 nm or Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These volatile species could include residual solvents from the synthesis process or low molecular weight byproducts.
Due to the relatively low volatility of the target compound itself, GC-MS analysis would typically focus on detecting more volatile related substances rather than the main component directly. The sample would be dissolved in a suitable solvent and injected into the gas chromatograph. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.
As the components elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be compared against spectral libraries for positive identification of the volatile impurities.
Table 2: General GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column (e.g., SE-54, DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimental results are then compared against the theoretical values calculated from its molecular formula, C₁₄H₂₁N₃O, to confirm the empirical formula and support the compound's identity and purity. schd-shimadzu.comjayfinechem.com
The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted at a very high temperature. The combustion process converts the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified by a detector.
For this compound, with a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol , the theoretical elemental composition can be calculated. schd-shimadzu.com A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the structural integrity and purity of the synthesized compound.
Table 3: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 14 | 168.14 | 68.00% |
| Hydrogen | H | 1.01 | 21 | 21.21 | 8.58% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 17.00% |
Future Directions in the Academic Research of 2 2,6 Dimethylpiperazin 1 Yl Acetamide
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there remains considerable scope for developing more efficient, sustainable, and novel methods for 2-(2,6-Dimethylpiperazin-1-yl)acetamide. nih.gov Current industrial-scale syntheses for related compounds often rely on traditional methods that may involve harsh conditions, excess reagents, or multiple protection-deprotection steps, which are commercially and environmentally suboptimal. google.com Future research should pivot towards modern synthetic strategies that align with the principles of green chemistry. researchgate.netresearchgate.net
Future research could focus on the areas outlined in the table below:
| Research Area | Potential Approach | Key Advantages |
| Catalysis | Use of heterogeneous catalysts or organic photoredox catalysts. | Easy separation and reuse of catalysts, avoidance of toxic heavy metals, mild reaction conditions. mdpi.comnih.gov |
| Alternative Energy | Microwave irradiation or ultrasound-mediated synthesis. | Reduced reaction times, increased product yields, lower energy consumption. researchgate.netnih.gov |
| Solvent Use | Employing green solvents (e.g., water, ionic liquids) or solvent-free conditions. | Reduced environmental impact, improved safety profile. researchgate.net |
| Process Intensification | Development of one-pot or continuous flow reactions. | Higher efficiency, less waste generation, better control over reaction parameters. mdpi.comnih.gov |
By exploring these green chemistry approaches, future synthetic routes to this compound can be developed that are not only more environmentally benign but also more cost-effective and efficient for large-scale production.
Advanced Spectroscopic Characterization Techniques for Conformational Analysis
The conformational flexibility of the piperazine ring is crucial to its chemical and biological functions. The presence of two methyl groups in the 2- and 6-positions of this compound introduces significant steric considerations that influence the ring's preferred conformation (e.g., chair, boat, or twist-boat) and the orientation of its substituents. ias.ac.in While standard spectroscopic methods like NMR and IR are foundational, future research should employ more advanced techniques to provide a detailed picture of the compound's conformational dynamics.
Vibrational Sum-Frequency Generation (VSFG) spectroscopy is a powerful surface-specific technique that could be used to study the conformational structure and orientation of the molecule at interfaces, such as an air-water interface. ias.ac.in Studies on piperazine itself have shown that while it favors a centrosymmetric chair conformer in the gas phase, it can adopt non-centrosymmetric conformations at an interface. ias.ac.in Applying VSFG to this compound could reveal how the substituents influence its interfacial behavior.
Advanced NMR techniques, such as variable-temperature NMR and two-dimensional NMR (e.g., NOESY, ROESY), can provide detailed insights into the conformational equilibrium and the spatial relationships between protons. This data is essential for determining the preferred chair conformation (with methyl and acetamide (B32628) groups being axial or equatorial) and the energy barriers between different conformers. X-ray crystallography of the compound or its derivatives would provide definitive solid-state structural information, confirming bond lengths, angles, and the dominant conformation in the crystalline form. nih.gov
Deeper Computational Studies on Reactivity and Interaction Mechanisms
Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of this compound. Future research should leverage sophisticated computational methods to build a comprehensive model of its reactivity and interaction mechanisms at the molecular level.
Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of the molecule. This would allow for the precise calculation of the relative energies of different conformers (e.g., cis vs. trans isomers, and various chair/boat forms), providing a theoretical complement to spectroscopic studies. ias.ac.in Quantum chemical insights can also predict sites of reactivity, such as which nitrogen atom is more nucleophilic, and how the electronic structure is influenced by the substituents. nih.gov
Molecular dynamics (MD) simulations can model the behavior of the compound in different solvent environments over time, offering a dynamic picture of its conformational flexibility and interactions with solvent molecules. Furthermore, molecular docking studies could be a key area of future research. Piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors and enzymes like cytochrome P450 (CYP) isoenzymes. wikipedia.orgresearchgate.net Docking this compound into the active sites of these proteins could predict potential binding modes and affinities, guiding the design of future mechanistic studies. researchgate.net
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Determine conformational energies and electronic properties. | A detailed map of the conformational landscape and prediction of molecular reactivity. ias.ac.in |
| Molecular Dynamics (MD) | Simulate behavior in solution and interaction with membranes. | Understanding of solvation effects, conformational stability, and membrane permeability. |
| Molecular Docking | Predict binding modes with biological targets (e.g., enzymes, receptors). | Identification of potential protein interactions and elucidation of interaction mechanisms. researchgate.netresearchgate.net |
Design and Synthesis of Chemically Diverse Derivatives for Mechanistic Chemical Studies
To fully explore the chemical space around this compound and to probe its structure-function relationships, the design and synthesis of a chemically diverse library of derivatives is essential. These derivatives would serve as molecular probes for detailed mechanistic studies.
Future synthetic efforts could be directed in several key areas:
Modification of the Acetamide Group: The N-acetamide moiety can be replaced with a range of other functional groups. For instance, converting the amide to sulfonamides, ureas, or carbamates would systematically alter the electronic properties, hydrogen bonding capabilities, and steric bulk at the N1-position. science.gov
Substitution on the Piperazine Ring: While the 2,6-dimethyl substitution provides a specific stereochemical framework, modern synthetic methods like C-H functionalization could allow for the introduction of additional substituents on the carbon backbone of the piperazine ring. mdpi.com This would create a new class of derivatives with altered shapes and properties.
Derivatization of the Second Nitrogen (N4): The secondary amine at the N4 position is a prime handle for derivatization. Alkylation or acylation at this site with various chemical groups (e.g., alkyl chains, aromatic rings, heterocyclic systems) would yield a vast library of N,N'-disubstituted piperazines, a structural motif common in many active compounds. researchgate.net
By synthesizing and studying these diverse derivatives, researchers can systematically investigate how specific structural modifications impact the compound's fundamental properties, such as its basicity, conformational preference, and ability to interact with other molecules. This approach is fundamental to understanding the underlying chemical mechanisms and for the rational design of molecules with tailored functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,6-Dimethylpiperazin-1-yl)acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : React 2,6-dimethylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form the intermediate 2-(2,6-dimethylpiperazin-1-yl)acetyl chloride.
- Step 2 : Perform nucleophilic substitution with ammonia or ammonium hydroxide to yield the acetamide derivative. Optimize yields (~60–75%) by maintaining temperatures between 0–5°C during acylation and using stoichiometric excess of ammonia .
- Key Validation : Confirm product purity via TLC (silica gel, chloroform:methanol 9:1) and characterize using -NMR (e.g., δ 2.3 ppm for piperazine methyl groups) and ESI-MS (expected [M+H] at m/z 228) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid dust formation (use wet methods or closed systems) .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C. Degradation occurs above 25°C, as evidenced by HPLC monitoring showing 5% impurity after 30 days .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous organic waste .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- NMR : -NMR in DMSO-d shows distinct methyl doublets (δ 1.2–1.4 ppm for piperazine CH) and acetamide NH (δ 6.8–7.1 ppm). -NMR confirms the carbonyl (C=O) at 170–172 ppm .
- Mass Spectrometry : ESI-MS/MS fragmentation reveals a base peak at m/z 185 (loss of CONH), differentiating it from non-acetamide piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected -NMR splitting) for this compound?
- Methodological Answer :
- Step 1 : Verify solvent purity (e.g., deuterated solvent peaks in DMSO-d at δ 2.5 ppm).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, vicinal coupling between piperazine CH (δ 2.8–3.1 ppm) and acetamide NH may indicate conformational isomerism .
- Step 3 : Compare with computational predictions (DFT-optimized structures) to validate assignments .
Q. What strategies improve the compound’s solubility in aqueous buffers for in vitro pharmacological assays?
- Methodological Answer :
- Co-solvents : Use 10% DMSO or PEG-400 to achieve 2–5 mM solubility. Validate via UV-Vis (λ = 260 nm) .
- pH Adjustment : Protonate the piperazine ring (pKa ~8.5) using citrate buffer (pH 4.0), increasing solubility by 3-fold. Monitor stability via HPLC (retention time shifts indicate degradation) .
Q. How do steric effects from the 2,6-dimethyl groups influence receptor binding in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) with receptor structures (e.g., serotonin 5-HT). The dimethyl groups reduce binding affinity (ΔG = -9.2 kcal/mol vs. -11.5 kcal/mol for non-methylated analogs) due to steric clashes with hydrophobic pockets .
- Experimental Validation : Radioligand displacement assays (e.g., -8-OH-DPAT) show 10-fold lower K (1.2 μM) compared to des-methyl analogs (0.12 μM), confirming steric hindrance .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields (45–65%) for similar piperazine-acetamide syntheses?
- Methodological Answer :
- Variable Control : Replicate reactions under strict anhydrous conditions (Karl Fischer titration to ensure <0.01% HO). Moisture reduces yields by hydrolyzing intermediates .
- Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine), which may improve acylation efficiency (yield increase from 45% to 68% observed in analogous systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
